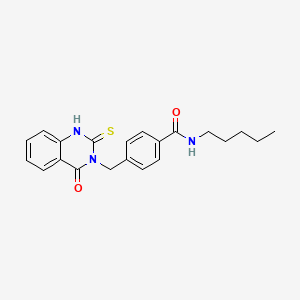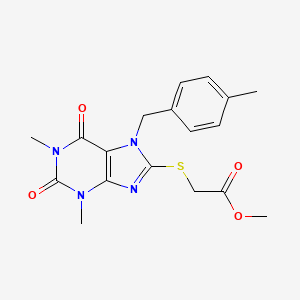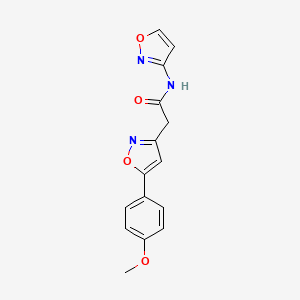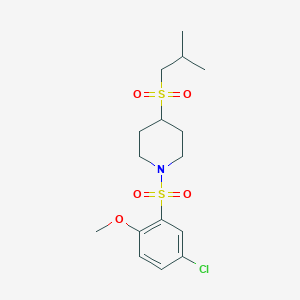![molecular formula C14H19N B2379495 3-苄基-8-氮杂双环[3.2.1]辛烷 CAS No. 338733-58-7](/img/structure/B2379495.png)
3-苄基-8-氮杂双环[3.2.1]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.
科学研究应用
3-Benzyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders.
作用机制
Target of Action
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and transporters, which play crucial roles in the nervous system .
Mode of Action
Tropane alkaloids typically exert their effects by binding to their target receptors or transporters, altering their function and leading to changes in neurotransmission .
Biochemical Pathways
The biochemical pathways affected by 3-Benzyl-8-azabicyclo[3.2.1]octane are likely to be those involved in neurotransmission, given its structural similarity to tropane alkaloids . These compounds can affect various neurotransmitter systems, including those involving acetylcholine, dopamine, and serotonin .
Pharmacokinetics
The pharmacokinetic properties of 3-Benzyl-8-azabicyclo[32Similar compounds in the tropane alkaloid family are known to have good bioavailability and can cross the blood-brain barrier, suggesting that 3-benzyl-8-azabicyclo[321]octane may have similar properties .
Result of Action
The molecular and cellular effects of 3-Benzyl-8-azabicyclo[3.2.1]octane’s action are likely to involve changes in neurotransmission due to its interaction with neurotransmitter receptors and transporters . This could lead to various physiological effects, depending on the specific targets involved and the context in which they are activated or inhibited.
生化分析
Biochemical Properties
The 3-Benzyl-8-azabicyclo[3.2.1]octane compound plays a crucial role in biochemical reactions
Cellular Effects
The effects of 3-Benzyl-8-azabicyclo[3.2.1]octane on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Benzyl-8-azabicyclo[3.2.1]octane is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
Another approach involves the desymmetrization of achiral tropinone derivatives. This method relies on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for 3-Benzyl-8-azabicyclo[3.2.1]octane are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
3-Benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives.
相似化合物的比较
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent compound of the family, known for its biological activities.
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family, used in drug discovery and synthesis.
Tropane: A well-known compound with significant pharmacological properties.
Uniqueness
3-Benzyl-8-azabicyclo[3.2.1]octane is unique due to its benzyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets and potentially lead to new therapeutic applications .
属性
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,12-15H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIOOIYKSSSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338733-58-7 |
Source


|
| Record name | 3-benzyl-8-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

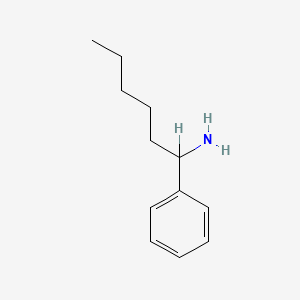
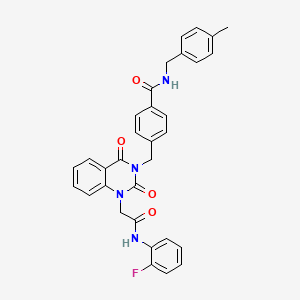
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B2379420.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)
![N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2379426.png)
![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)
